molecular formula C64H94N12O18 B579293 bis[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate CAS No. 17914-11-3

bis[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate

Cat. No.: B579293
CAS No.: 17914-11-3
M. Wt: 1319.522
InChI Key: SFKKCLFOTXXBEJ-CXJBVFDYSA-N
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Description

The compound “bis[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple chiral centers and functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Typical reagents used in such syntheses might include coupling agents like EDCI or DCC for peptide bond formation, protecting groups like Boc or Fmoc for amino acids, and chiral catalysts for stereoselective reactions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of automated peptide synthesizers, large-scale chromatography for purification, and rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially at the phenoxazine moiety.

    Reduction: Possibly at the carbonyl groups.

    Substitution: Likely at the amino groups or the phenoxazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or DMP.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Conditions might include nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a chiral catalyst in asymmetric synthesis.

Biology

In biology, it might serve as a probe for studying enzyme-substrate interactions or as a ligand in receptor binding studies.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

Industry

In industry, it might find applications in the development of new materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Similar in terms of peptide bonds and chiral centers.

    Phenoxazines: Similar in terms of the phenoxazine moiety.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and chiral centers, which might confer unique biological or chemical properties compared to other similar compounds.

Properties

CAS No.

17914-11-3

Molecular Formula

C64H94N12O18

Molecular Weight

1319.522

IUPAC Name

bis[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate

InChI

InChI=1S/C64H94N12O18/c1-17-31(7)46(69-55(82)43(65)35(11)77)59(86)75-25-19-21-38(75)57(84)71(13)27-40(79)73(15)50(29(3)4)63(90)93-61(88)37-24-23-33(9)53-48(37)68-49-42(45(67)52(81)34(10)54(49)92-53)62(89)94-64(91)51(30(5)6)74(16)41(80)28-72(14)58(85)39-22-20-26-76(39)60(87)47(32(8)18-2)70-56(83)44(66)36(12)78/h23-24,29-32,35-36,38-39,43-44,46-47,50-51,77-78H,17-22,25-28,65-67H2,1-16H3,(H,69,82)(H,70,83)/t31-,32-,35+,36+,38-,39-,43-,44-,46+,47+,50-,51-/m0/s1

InChI Key

SFKKCLFOTXXBEJ-CXJBVFDYSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N(C)CC(=O)N(C)C(C(C)C)C(=O)OC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)OC(=O)C(C(C)C)N(C)C(=O)CN(C)C(=O)C5CCCN5C(=O)C(C(C)CC)NC(=O)C(C(C)O)N)N)C)NC(=O)C(C(C)O)N

Origin of Product

United States

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